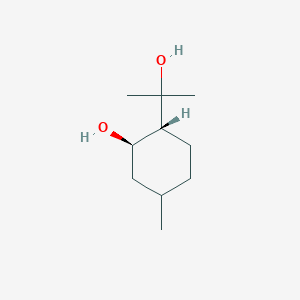

trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol

Description

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(1R,2R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7?,8-,9-/m1/s1 |

InChI Key |

LMXFTMYMHGYJEI-CFCGPWAMSA-N |

Isomeric SMILES |

CC1CC[C@H]([C@@H](C1)O)C(C)(C)O |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism:

-

Hydroboration : Borane coordinates to the alkene’s π-electrons, forming a cyclic transition state.

-

Oxidation : Hydrogen peroxide replaces boron with a hydroxyl group, retaining stereochemistry.

This method avoids carbocation rearrangements, ensuring high regioselectivity and stereochemical fidelity. Yields exceed 80% under optimized conditions.

Catalytic Dehydrogenation of 3,9-p-Menthane Diols

Recent advances employ transition metal catalysts for stereoselective synthesis. A patent by CN112010826B discloses ruthenium-catalyzed dehydrogenation of 3,9-p-menthanediol isomers (III and IV) to produce trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol. Using carbonyl chlorohydrido[bis(2-diphenylphosphinoethyl)amine]ruthenium(II) as a catalyst, the reaction achieves >90% selectivity for the trans isomer at 120–150°C.

Key Reaction Parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 130°C | Maximizes dehydrogenation rate |

| Catalyst Loading | 2 mol% | Balances cost and efficiency |

| Solvent | Toluene | Enhances solubility |

| Base | Sodium methoxide | Facilitates deprotonation |

This method reduces toxic byproducts compared to permanganate-based oxidations and enables scalable production.

Epoxidation and Reductive Cleavage

Epoxidation of terpene precursors followed by reductive cleavage provides another route. For example, epoxidizing (−)-isopulegol with m-chloroperbenzoic acid generates a 1:1 epoxide mixture, which lithium diisopropylamide (LDA) cleaves into diols. Hydrogenation and subsequent oxidation yield trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol.

Limitations:

Biocatalytic Synthesis

Emerging biocatalytic methods use engineered enzymes to hydroxylate p-menthane derivatives. While still experimental, cytochrome P450 monooxygenases have demonstrated activity toward terpene substrates, enabling regioselective hydroxylation under mild conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed Dehydration | 50–60 | Low | Moderate | High (acid waste) |

| Hydroboration-Oxidation | 80–85 | High | High | Low |

| Ruthenium Catalysis | 90–95 | Very High | High | Moderate |

| Epoxidation/Cleavage | 30–40 | Moderate | Low | High (toxic byproducts) |

Chemical Reactions Analysis

Types of Reactions: : trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a ketone.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone back to the hydroxyl group.

Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide to substitute the hydroxyl group with a halogen.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while reduction can regenerate the original hydroxyl compound.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity

- Chiral Ligands in Asymmetric Synthesis

- Potential Use in Drug Development

Agrochemical Applications

- Insect Repellent Properties

- Plant Growth Regulators

Material Science Applications

- Polymerization Monomers

- Sustainable Chemical Processes

Case Studies

Mechanism of Action

The mechanism by which trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The pathways involved can include the conversion of the hydroxyl group to a ketone or vice versa, depending on the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : (1S,2R,5R)-5-Methyl-2-((S)-2-methyloxiran-2-yl)cyclohexanol

- Molecular Formula : C₁₁H₁₈O₂

- Key Differences : Replaces the diol group with an epoxide (oxirane) and a secondary alcohol.

- Properties :

- Contrast : The epoxide enhances electrophilic reactivity, making it suitable for ring-opening reactions, unlike the diol’s hydrogen-bonding capacity .

Compound B : (1S,2R,5R)-2-((R)-1-(Benzylamino)-3-(Benzyloxy)-2-hydroxypropan-2-yl)-5-methylcyclohexanol (25b)

Stereoisomeric Comparisons

Cis-Isomer of p-Menthane-3,8-diol

- Structure: (1R,2S,5S)-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol.

- Properties: Enantiomeric optical rotation: Opposite sign compared to the trans-isomer . Applications: Limited bioactivity due to mismatched stereochemistry for insect repellent targets .

Cis-2-(2-Pentenyl)furan (Unrelated but illustrative)

Biological Activity

Trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol, also known as (2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

Trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol is characterized by its cyclohexanol structure with a hydroxyl group and an isopropyl moiety. Its chemical formula is , and it possesses a chiral center, leading to stereoisomeric forms that may exhibit differing biological activities.

Antimicrobial Properties

Research indicates that derivatives of cyclohexanol compounds can exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the structure of cyclohexanol derivatives can enhance their efficacy against various bacterial strains:

- Gram-positive bacteria : Compounds similar to trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol have demonstrated inhibitory activity against Bacillus subtilis and Staphylococcus aureus . The presence of specific functional groups has been linked to increased potency against these pathogens .

- Gram-negative bacteria : The compound's effectiveness against Pseudomonas aeruginosa has also been noted, although the structural modifications significantly influence the degree of activity observed .

The structure-activity relationship (SAR) studies suggest that the presence of the hydroxyl group and the specific stereochemistry are crucial for antimicrobial efficacy. For example, replacing certain substituents or altering stereochemistry can lead to loss or enhancement of activity against specific bacterial strains .

Case Studies

A notable study explored the synthesis and biological evaluation of various derivatives of isopulegol-based compounds, including trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol. The findings indicated that certain derivatives exhibited potent antibacterial properties at low concentrations (10 µM), highlighting the potential for developing new antimicrobial agents from this class of compounds .

The mechanism by which trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol exerts its biological effects may involve interactions with bacterial cell membranes or specific enzymatic pathways. For instance, some studies suggest that similar compounds disrupt membrane integrity or inhibit essential metabolic pathways in bacteria, leading to cell death .

Summary of Findings

| Biological Activity | Details |

|---|---|

| Antimicrobial Effects | Effective against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) |

| Structure-Activity Relationship | Hydroxyl group and stereochemistry critical for activity; modifications can enhance or diminish efficacy |

| Mechanism | Potential disruption of cell membrane integrity or inhibition of metabolic pathways |

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification methods for trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol?

- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions targeting the hydroxypropan-2-yl and methylcyclohexanol moieties. For example, alkylation of a cyclohexanol derivative with a hydroxy-substituted isopropyl group under basic conditions (e.g., using KOH/ethanol) may yield the desired product.

- Purification : Advanced techniques such as fractional crystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) are effective for isolating the trans-isomer. Crystallization is particularly useful for removing diastereomeric impurities .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR can confirm the substitution pattern on the cyclohexanol ring and the hydroxypropan-2-yl group. Key signals include the hydroxyl proton (δ 1.2–1.5 ppm, broad) and methyl groups (δ 1.0–1.3 ppm).

- IR Spectroscopy : O–H stretching (3200–3600 cm) and C–O vibrations (1050–1250 cm) validate functional groups.

- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of substituents, critical for confirming the trans-configuration .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

- Chiral Derivatization : React with (–)-(1R)-menthyl chloroformate to form diastereomeric carbamates, separable via HPLC (C18 column, acetonitrile/water mobile phase). Retention times and resolution factors should be compared to reference standards .

- Chiral Stationary Phases : Use chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol eluents. Resolution factors >1.5 indicate baseline separation .

Q. How should researchers address contradictions in reported biological activities of structurally similar cyclohexanol derivatives?

- Meta-Analysis : Compare biological assay conditions (e.g., bacterial strains, concentrations) across studies. For example, discrepancies in antibacterial activity may arise from differences in MIC (Minimum Inhibitory Concentration) protocols.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. isopropyl groups) to isolate contributing factors. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like bacterial enzymes .

Q. What computational methods predict the reactivity of the hydroxypropan-2-yl group in catalytic reactions?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for nucleophilic substitutions or oxidations.

- Molecular Dynamics (MD) Simulations : Analyze solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. Outputs include activation energy barriers and intermediate stability .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR chemical shifts) with computational predictions (ChemDraw® or ACD/Labs) to resolve structural ambiguities.

- Stereochemical Confirmation : Combine X-ray crystallography (SHELXL refinement ) with circular dichroism (CD) for absolute configuration assignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.